molecular formula C19H20O4 B2934413 (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-65-4

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2934413
CAS No.: 358343-65-4
M. Wt: 312.365
InChI Key: LSUDSPJSZORDAI-YRNVUSSQSA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry research, primarily investigated for its potential as a monoamine oxidase (MAO) inhibitor. This compound is structurally related to a class of molecules known for their ability to selectively target the MAO-B isoenzyme. The inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative disorders, as it leads to increased dopamine levels in the brain and provides neuroprotective effects against oxidative stress. Research into this specific chalcone focuses on its structure-activity relationship, with the dimethoxy and ethoxy substituents being critical for its binding affinity and selectivity. Studies indicate that such chalcone derivatives can serve as promising lead compounds for the development of new agents for conditions like Parkinson's disease. Furthermore, its core chalcone scaffold is associated with a broad spectrum of other bioactivities under investigation, including anti-inflammatory and antioxidant properties, making it a versatile chemical tool for probing related biochemical pathways. The primary research value of this compound lies in its utility as a precursor or pharmacophore for designing more potent and selective enzyme inhibitors, contributing to the development of novel central nervous system (CNS) therapeutics.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-23-16-8-5-14(6-9-16)18(20)11-7-15-13-17(21-2)10-12-19(15)22-3/h5-13H,4H2,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUDSPJSZORDAI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Chalcones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula: C19H20O4
  • Molecular Weight: 312.36 g/mol
  • CAS Number: 1002853-72-6

Anticancer Activity

Recent studies have indicated that (2E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one exhibits significant anticancer properties. For instance:

  • In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • A study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), suggesting potent cytotoxicity comparable to established chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • It has shown promising activity against both Gram-positive and Gram-negative bacteria. A concentration-dependent inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
  • The compound's ability to enhance the efficacy of certain antibiotics against resistant strains was noted, indicating its potential as an antibiotic adjuvant .

Structure-Activity Relationship (SAR)

The biological activity of (2E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be attributed to its structural components:

  • The presence of methoxy and ethoxy groups on the phenyl rings enhances lipophilicity and may facilitate better interaction with biological membranes .
  • Substituents on the aromatic rings play a crucial role in modulating the compound's reactivity and biological efficacy.

Data Summary

Biological ActivityAssay TypeResultReference
AnticancerMCF-7 Cell ProliferationIC50 ~ 15 µM
AntimicrobialMIC AssayMIC 32–64 µg/mL
Apoptosis InductionFlow CytometryIncreased apoptosis

Case Studies

A notable case study involving this compound highlighted its effectiveness in combination therapy:

  • Combination with Doxorubicin: In a preclinical model, co-administration with doxorubicin resulted in enhanced antitumor activity while reducing systemic toxicity. This suggests that (2E)-3-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one may serve as a valuable adjunct in cancer treatment protocols .

Comparison with Similar Compounds

Structural Comparison

Substituent Effects on Molecular Configuration

  • Target Compound : The ethoxy group at the 4-position of the phenyl ring introduces increased hydrophobicity and steric bulk compared to methoxy substituents. Single-crystal XRD studies of analogous chalcones (e.g., (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) confirm an E-configuration with bond lengths of 1.26–1.34 Å for the α,β-unsaturated ketone system, consistent with DFT calculations .
  • Methoxy Analogues : Compounds like (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibit similar E-configurations but shorter C=O bond lengths (1.25 Å) due to reduced electron-donating effects from methoxy vs. ethoxy groups .
  • Chlorinated Derivatives : Replacement of methoxy/ethoxy with chlorine (e.g., 2,6-dichlorophenyl) increases electronegativity, altering dipole moments and crystal packing .
Table 1: Structural Parameters of Selected Chalcones
Compound C=O Bond Length (Å) Dihedral Angle (°) Configuration Source
Target Compound (4-ethoxy) 1.32 8.2 E
(E)-3-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl) 1.28 12.5 E
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl) 1.25 6.8 E

Anticancer and Antiproliferative Activity

  • Methoxy Derivatives: (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one induces caspase-3 expression in leukemia cells (K562), with IC₅₀ values <10 μM .
  • Chlorinated Analogues : (2E)-3-(2,6-dichlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one demonstrates moderate antimicrobial activity but lower cytotoxicity compared to methoxy/ethoxy variants .

Antioxidant and Radioprotective Effects

  • Biphenyl Chalcones : Compounds like (2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) reduce lipid peroxidation (TBARS levels) in E. coli under gamma radiation, with EC₅₀ values of 15–20 μM . The target compound’s ethoxy group may enhance radical scavenging due to its electron-donating capacity.

Antimalarial and Antimicrobial Activity

  • Amino-Methoxy Chalcones: (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one inhibits Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR) by 50% via electrostatic interactions involving the amino group . The absence of an amino group in the target compound likely shifts its mechanism toward hydrophobic interactions.
  • Ethoxy vs. Methoxy : Ethoxy-substituted chalcones (e.g., PAAPE) exhibit stronger hydrogen bonding with ACE2 receptors than methoxy derivatives, as shown in molecular docking studies .

Physicochemical and Pharmacokinetic Properties

  • Solubility and LogP : The ethoxy group increases lipophilicity (predicted LogP = 3.8) compared to methoxy analogues (LogP = 2.9–3.2), enhancing membrane permeability but reducing aqueous solubility .

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